Tetrasodium 5,10,15,20-tetrakis(4-sulfophenyl)porphyrin
Description
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) is a complex organic compound known for its unique structure and properties. It is a derivative of porphyrin, a class of compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll. This compound is often used in scientific research due to its photochemical and catalytic properties.
Properties
CAS No. |
39050-26-5 |
|---|---|
Molecular Formula |
C44H30N4Na4O12S4 |
Molecular Weight |
1027.0 g/mol |
IUPAC Name |
tetrasodium;4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H30N4O12S4.4Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;; |
InChI Key |
IXCIBOUZELNCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
Other CAS No. |
39050-26-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) typically involves the sulfonation of tetraphenylporphyrin. The process begins with the reaction of tetraphenylporphyrin with sulfuric acid or chlorosulfonic acid, leading to the formation of the sulfonated product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where tetraphenylporphyrin is treated with sulfonating agents under controlled conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can yield the corresponding sulfonates .
Scientific Research Applications
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Employed in the study of porphyrin-based biological systems and their functions.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) involves its ability to absorb light and transfer energy. This property makes it an effective photosensitizer. The compound can generate reactive oxygen species (ROS) upon light irradiation, which can induce cell damage and apoptosis in targeted cells. This mechanism is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: A precursor to the sulfonated derivative, used in similar applications but lacks the sulfonic acid groups.
Tetraphenylporphyrin tetrasulfonic acid: Another sulfonated porphyrin with similar properties but different sulfonation patterns.
Tetrakis(4-methoxyphenyl)porphyrin: A porphyrin derivative with methoxy groups instead of sulfonic acid groups.
Uniqueness
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) is unique due to its high solubility in water and its ability to form stable complexes with various metals. These properties make it particularly useful in catalysis and photochemical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
